molecular formula C21H32N4O2 B2798587 N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049519-15-4

N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Cat. No. B2798587
CAS RN: 1049519-15-4
M. Wt: 372.513
InChI Key: NSKVZRNEWPVANQ-UHFFFAOYSA-N
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Description

N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has shown promise in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. In

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • A novel synthetic approach for the production of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, relevant to N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, demonstrates the versatility of oxalamides in medicinal chemistry and their potential applications in drug development. This method is high yielding and operationally simple, suggesting the compound's utility in synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Receptor Binding and Activity

  • Research focusing on 1-cyclohexylpiperazine derivatives, related to σ2 receptor ligands, highlights the compound's significance in understanding structure-affinity relationships for receptor binding. These studies provide insights into the pharmacological potential of phenylpiperazine compounds in targeting σ receptors, which are implicated in various central nervous system (CNS) disorders (Berardi et al., 2004).

Therapeutic Potentials

  • The exploration of N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide derivatives in anticonvulsant activity presents a promising avenue for the development of new therapeutic agents. These compounds exhibit broad-spectrum activity across various preclinical seizure models, suggesting their potential as effective treatments for epilepsy (Kamiński et al., 2015).
  • Studies on the antituberculosis activity of related phenylpiperazine derivatives underscore the compound's potential in addressing infectious diseases. These findings open up avenues for the development of novel antituberculosis agents, highlighting the compound's utility beyond CNS disorders (Kayukova et al., 2010).

properties

IUPAC Name

N'-cyclohexyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O2/c26-20(21(27)23-18-8-3-1-4-9-18)22-12-7-13-24-14-16-25(17-15-24)19-10-5-2-6-11-19/h2,5-6,10-11,18H,1,3-4,7-9,12-17H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKVZRNEWPVANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

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